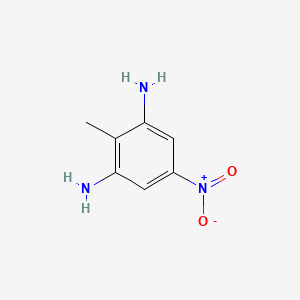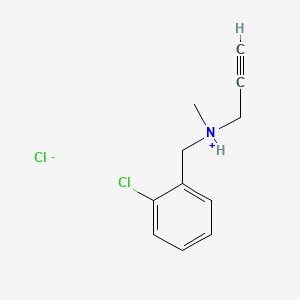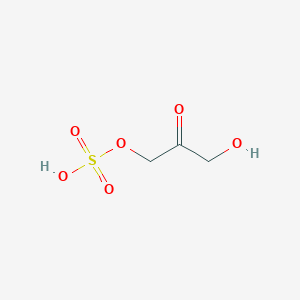
2,6-Diamino-4-nitrotoluène
Vue d'ensemble
Description
2,6-diamino-4-nitrotoluene is a member of the class of amino-nitrotoluenes that is 2,6-diaminotoluene bearing a nitro substituent at position 4. It has a role as a xenobiotic metabolite.
Applications De Recherche Scientifique
Science des matériaux : Extenseur de chaîne pour les polymères
Le 2,6-diamino-4-nitrotoluène (2,6-DANT) est utilisé comme extenseur de chaîne dans la synthèse des matériaux uréthane/urée et époxy . Cette application est particulièrement précieuse dans les méthodes de démilitarisation où les transformations chimiques sont envisagées pour des avantages environnementaux et économiques, ainsi que pour la stabilité des procédés .
Biotechnologie environnementale : Bioremédiation
En bioremédiation, des souches microbiennes spécifiques capables de dégrader les composés nitroaromatiques présentent un intérêt. Des études ont montré que certaines bactéries peuvent transformer le 2,6-DANT dans le cadre de la voie de dégradation du trinitrotoluène (TNT), qui est un contaminant environnemental important . Ce processus est crucial pour nettoyer les sites contaminés par des résidus d'explosifs.
Applications industrielles : Production de matériaux époxy
Le 2,6-DANT sert d'intermédiaire essentiel dans la production de matériaux époxy. Son rôle d'extenseur de chaîne contribue aux propriétés du produit époxy final, influençant sa résistance mécanique et sa durabilité .
Recherche médicale : Études de toxicité et de mutagénicité
Bien que les applications directes du 2,6-DANT en recherche médicale ne soient pas bien documentées, son composé parent, le TNT, et ses dérivés apparentés sont étudiés pour leurs effets toxiques et mutagènes sur la santé humaine. Comprendre le comportement de ces composés peut conduire à de meilleurs protocoles de sécurité dans leur manipulation et leur élimination .
Synthèse chimique : Intermédiaire pour les colorants et les pigments
Le 2,6-DANT est utilisé comme intermédiaire dans la synthèse des colorants et des pigments. Ses groupes nitro et amino en font un composé polyvalent pour créer une variété de colorants utilisés dans différentes industries .
Ingénierie des explosifs : Procédés de démilitarisation
Dans le contexte de la démilitarisation, le 2,6-DANT est un produit de la réduction du TNT. La transformation contrôlée des explosifs en substances moins nocives est un aspect essentiel de l'élimination en toute sécurité des matières militaires .
Impact environnemental : Études de la contamination des sols et des eaux
L'impact environnemental des composés nitroaromatiques, y compris les produits de dégradation du TNT comme le 2,6-DANT, est un domaine d'étude important. La recherche sur la contamination des sols et des eaux par ces substances permet d'élaborer des stratégies de remédiation et des politiques de protection de l'environnement .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that nitroaromatic compounds like 2,6-diamino-4-nitrotoluene can interact with various enzymes and proteins within a cell .
Mode of Action
The mode of action of 2,6-Diamino-4-nitrotoluene involves its interaction with these targets, leading to various biochemical changes. For instance, it has been observed that certain bacteria can co-metabolically degrade 2,4,6-trinitrotoluene (TNT) into 2,6-Diamino-4-nitrotoluene . This transformation is facilitated by the upregulation of nitroreductase and N-ethylmaleimide reductase, which are closely related to TNT denitration .
Biochemical Pathways
The biochemical pathways affected by 2,6-Diamino-4-nitrotoluene are primarily those involved in the degradation of nitroaromatic compounds. In one study, it was found that a strain of Bacillus cereus could degrade TNT into 2,6-Diamino-4-nitrotoluene, among other products . The degradation process involved several pathways, including the pentose phosphate pathway, glycolysis/gluconeogenesis, and amino acid metabolism .
Pharmacokinetics
It is known that nitroaromatic compounds can be readily absorbed and metabolized by various organisms .
Result of Action
The result of the action of 2,6-Diamino-4-nitrotoluene is the transformation of TNT into less harmful compounds, including 2,6-Diamino-4-nitrotoluene itself . This transformation process can help in the bioremediation of TNT-contaminated environments .
Action Environment
The action of 2,6-Diamino-4-nitrotoluene can be influenced by various environmental factors. For instance, the degradation of TNT into 2,6-Diamino-4-nitrotoluene by certain bacteria was found to be optimal at a temperature of 30 °C and a neutral pH . Furthermore, the presence of other compounds, such as ammonium sulfate, can affect the degradation process .
Analyse Biochimique
Biochemical Properties
2,6-Diamino-4-nitrotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amino groups. This interaction is crucial for the biotransformation of nitroaromatic compounds, facilitating their detoxification and removal from biological systems . Additionally, 2,6-Diamino-4-nitrotoluene can form adducts with proteins, potentially altering their structure and function .
Cellular Effects
The effects of 2,6-Diamino-4-nitrotoluene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 2,6-Diamino-4-nitrotoluene can lead to the activation of oxidative stress pathways, resulting in the upregulation of genes involved in antioxidant defense . This compound also affects cellular metabolism by interacting with enzymes involved in the pentose phosphate pathway and glycolysis . These interactions can lead to changes in cellular energy production and redox balance.
Molecular Mechanism
At the molecular level, 2,6-Diamino-4-nitrotoluene exerts its effects through several mechanisms. It binds to nitroreductase enzymes, facilitating the reduction of nitro groups to amino groups . This binding interaction is essential for the detoxification of nitroaromatic compounds. Additionally, 2,6-Diamino-4-nitrotoluene can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .
Temporal Effects in Laboratory Settings
The effects of 2,6-Diamino-4-nitrotoluene change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term exposure to 2,6-Diamino-4-nitrotoluene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity . These changes can have significant implications for the long-term health and viability of cells.
Dosage Effects in Animal Models
The effects of 2,6-Diamino-4-nitrotoluene vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression . At higher doses, it can lead to more severe effects, including cytotoxicity and tissue damage . Studies have shown that there is a threshold dose above which the adverse effects of 2,6-Diamino-4-nitrotoluene become more pronounced, leading to significant toxicity and potential organ damage .
Metabolic Pathways
2,6-Diamino-4-nitrotoluene is involved in several metabolic pathways. It is primarily metabolized by nitroreductase enzymes, which reduce the nitro group to an amino group . This reduction is a crucial step in the detoxification of nitroaromatic compounds. Additionally, 2,6-Diamino-4-nitrotoluene can influence metabolic flux by interacting with enzymes involved in the pentose phosphate pathway and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6-Diamino-4-nitrotoluene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . The distribution of 2,6-Diamino-4-nitrotoluene within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
2,6-Diamino-4-nitrotoluene is localized to specific subcellular compartments, where it exerts its biochemical effects. It has been found to accumulate in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The subcellular localization of 2,6-Diamino-4-nitrotoluene is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These interactions are crucial for its activity and function within the cell.
Propriétés
IUPAC Name |
2-methyl-5-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWAUDUGZVURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207973 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59229-75-3 | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059229753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,6-toluenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Diamino-4-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8UX2A3X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)






![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
![(4R)-N-[4-(4-aminophenyl)sulfonylphenyl]-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1213681.png)

![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)

